Methyl (4-fluoro-3-(trifluoromethyl)phenyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-fluoro-3-(trifluoromethyl)phenyl)glycinate is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-fluoro-3-(trifluoromethyl)phenyl)glycinate typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzoyl chloride with glycine methyl ester in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-fluoro-3-(trifluoromethyl)benzoyl chloride+glycine methyl ester→Methyl (4-fluoro-3-(trifluoromethyl)phenyl)glycinate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (4-fluoro-3-(trifluoromethyl)phenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl (4-fluoro-3-(trifluoromethyl)phenyl)glycinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl (4-fluoro-3-(trifluoromethyl)phenyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(trifluoromethyl)phenol: A compound with similar trifluoromethyl substitution but different functional groups.
4-Methyl-3-(trifluoromethyl)phenol: Another trifluoromethyl-substituted compound with a methyl group instead of a glycine ester.
[3-Fluoro-4-(trifluoromethyl)phenyl]methanol: A related compound with a hydroxyl group instead of a glycine ester.
Uniqueness
Methyl (4-fluoro-3-(trifluoromethyl)phenyl)glycinate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its glycine ester moiety differentiates it from other trifluoromethyl-substituted compounds, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H9F4NO2 |
---|---|
Molekulargewicht |
251.18 g/mol |
IUPAC-Name |
methyl 2-[4-fluoro-3-(trifluoromethyl)anilino]acetate |
InChI |
InChI=1S/C10H9F4NO2/c1-17-9(16)5-15-6-2-3-8(11)7(4-6)10(12,13)14/h2-4,15H,5H2,1H3 |
InChI-Schlüssel |
KUFGCNFXQFRWEL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNC1=CC(=C(C=C1)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.